molecular formula C27H18AlN3O3 B1204516 Aluminium tri(quinolin-8-olate) CAS No. 24731-66-6

Aluminium tri(quinolin-8-olate)

Cat. No. B1204516
CAS RN: 24731-66-6
M. Wt: 459.4 g/mol
InChI Key: TVIVIEFSHFOWTE-UHFFFAOYSA-K
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Description

Aluminium tri(quinolin-8-olate), also known as Aluminium tri(quinolin-8-olate), is a useful research compound. Its molecular formula is C27H18AlN3O3 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminium tri(quinolin-8-olate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminium tri(quinolin-8-olate) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

24731-66-6

Product Name

Aluminium tri(quinolin-8-olate)

Molecular Formula

C27H18AlN3O3

Molecular Weight

459.4 g/mol

IUPAC Name

aluminum;quinolin-8-olate

InChI

InChI=1S/3C9H7NO.Al/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

TVIVIEFSHFOWTE-UHFFFAOYSA-K

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]

Other CAS RN

24731-66-6

synonyms

tris-(8-hydroxyquinoline)aluminum

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aluminum stearate, Al[CH3(CH2)16CO2]3, (10.0 g, Fisher Scientific Co., Pittsburgh, Pa., technical grade) was placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Toluene (50 mL) was added to give a white slurry. Separately, a 6.0 g sample of 8-hydroxyquinoline (41.3 mmol) was dissolved in 150 mL of toluene and the solution was gravity filtered through a coarse glass frit into the reaction flask. This removed an insoluble minor impurity found in the 8-hydroxyquinoline. After the addition of the 8-hydroxyquinoline to the aluminum stearate-toluene solution, the reaction flask was heated to reflux by means of an electric heating mantle. As the reaction warmed, but prior to refluxing, a large quantity of a fine yellow solid precipitated. The reaction mixture was refluxed for approximately 72 hours, cooled, and filtered. The yellow filter cake was washed sequentially with two 50 mL portions of toluene and two 50 mL portions of petroleum ether. After vacuum drying, the filter cake provided 5.4 g of tris(8-quinolinolato)aluminum as fine yellow needles. An 1H-NMR of the product precipitated from the toluene reaction mixture showed no significant resonances other than those of the desired product.
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[Compound]
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Al[CH3(CH2)16CO2]3
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41.3 mmol
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150 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Aluminum lactate, Al[CH3CH(OH)CO2]3, (10.0 g) and 8-hydroxyquinoline (16.0 g) were placed in a 250 mL round bottomed flask equipped with a magnetic stir bar and a reflux condenser. Ethanol (150 mL, denatured) was added and the cream colored slurry was stirred magnetically. The flask was heated to reflux by means of an electric heating mantle and reflux was maintained for 17 hours. Upon initial heating, the cream colored slurry gradually became yellowish in color. The yellow color intensified as the reaction progressed and the reaction mixture remained heterogeneous throughout the reflux period. After cooling, the reaction mixture was filtered and the yellow filter cake was sequentially washed with two 50 mL portions of ethanol, two 50 ml portions of distilled water, two 50 mL portions of ethanol, and two 50 mL portions of diethyl ether. The filter cake was air dried for 24 hours to give 14.9 g of tris(8-quinolinolato)aluminum as a bright yellow powder. The 1H-NMR spectrum of the powder matched that of a commercial sample of tris(8-quinolinolato)aluminum. The powder was dissolved in hot CHCl3 and filtered through a medium porosity glass frit. Addition of heptane and cooling to approximately 0° C. caused fine yellow needles of AlQ to precipitate from the yellow filtrate. the needles were collected by filtration, washed with petroleum ether, vacuum dried, and used to fabricate an electroluminescent lamp.
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[Compound]
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Al[CH3CH(OH)CO2]3
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10 g
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16 g
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150 mL
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Synthesis routes and methods III

Procedure details

As in Example 1, 22.7 g of ammonium alum and 21.8 g of 8-hydroxyquinoline were added to 150 g of water and the mixture was neutralized by dropwise addition of 6.5 g of a 33% solution of sodium hydroxide with stirring and allowed to react. The solid formed was washed with water and dried to give 21 g of Alq3. The raw material Alq3 thus prepared was refined in the metallic apparatus for refining by sublimation illustrated in FIG. 1 to give 11 g of refined Alq3.
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22.7 g
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21.8 g
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150 g
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solution
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Synthesis routes and methods IV

Procedure details

To 93 g of water were added 25 g of aluminum sulfate hexadecahydrate and 35 g of 99% pure 8-hydroxyquinoline and the mixture was neutralized by dropwise addition of 29 g of a 33% solution of sodium hydroxide with stirring and allowed to react. The solid formed was collected by filtration, washed with water and dried to give 36 g of Alq3.
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25 g
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35 g
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93 g
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